H-Met-tyr-OH

Oxidative Stress Endothelial Biology Heme Oxygenase-1

Generic peptides often lack specific mechanistic pathways, compromising oxidative stress and ACE inhibition research. H-Met-Tyr-OH uniquely induces HO-1 and ferritin via a distinct intramolecular electron transfer pathway, enabling dose-response studies (10-300 µmol/L) and sustained cellular protection assays. High-purity (≥98%) solid with defined melting point (260-266°C) ensures reproducible results. Global ambient shipping, long-term storage at -20°C.

Molecular Formula C14H20N2O4S
Molecular Weight 312.39 g/mol
CAS No. 13589-04-3
Cat. No. B077975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Met-tyr-OH
CAS13589-04-3
Molecular FormulaC14H20N2O4S
Molecular Weight312.39 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)[O-])[NH3+]
InChIInChI=1S/C14H20N2O4S/c1-21-7-6-11(15)13(18)16-12(14(19)20)8-9-2-4-10(17)5-3-9/h2-5,11-12,17H,6-8,15H2,1H3,(H,16,18)(H,19,20)/t11-,12-/m0/s1
InChIKeyPESQCPHRXOFIPX-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Met-Tyr-OH: Dipeptide for Oxidative Stress & ACE Research


H-Met-Tyr-OH (Methionyl-L-tyrosine) is a naturally occurring dipeptide consisting of L-methionine and L-tyrosine residues linked via a peptide bond [1]. It is a metabolite detected in foods and is functionally related to its constituent amino acids [2]. As a research compound, it serves as a reference standard for studying antioxidant mechanisms, ACE inhibition, and peptide oxidation pathways. The compound is available as a solid with a melting point of 260-266°C and a molecular weight of 312.39 g/mol .

Oxidative stress pathway studies (HO-1/ferritin induction)
Non-competitive ACE inhibition research
Peptide oxidation & radical transfer probe

H-Met-Tyr-OH: Irreplaceable by Other Met-Dipeptides


While many dipeptides containing methionine or tyrosine exist, H-Met-Tyr-OH exhibits a unique combination of properties that are not interchangeable with its structural analogs. The specific amino acid sequence (Met-Tyr) confers a distinct zwitterionic conformation and enables a unique intramolecular electron transfer pathway between the methionine sulfide radical and the tyrosine residue during oxidation [1]. Critically, the antioxidant effects of H-Met-Tyr-OH—specifically the induction of heme oxygenase-1 (HO-1) and ferritin—are not observed with other methionine-containing dipeptides or standard ACE inhibitors, demonstrating that the Met-Tyr sequence is essential for this bioactivity [2]. Generic substitution with peptides like Met-Ala or Met-Leu would fail to replicate these mechanistic effects, leading to erroneous or irreproducible research outcomes.

Sequence-specific HO-1 induction

Met-Ala, Met-Leu, or captopril may not replicate the HO-1/ferritin antioxidant response observed with Met-Tyr.

Non-competitive ACE mechanism

Competitive ACE inhibitors (e.g., Lys-Trp) may shift inhibition kinetics and confound allosteric regulation studies.

Zwitterionic conformation

Non-zwitterionic dipeptides may alter intramolecular electron transfer and oxidation behavior.

H-Met-Tyr-OH: Quantitative Evidence vs. Comparators


HO-1 and Ferritin Induction in Endothelial Cells

H-Met-Tyr-OH significantly diminishes NADPH-mediated free radical formation in human endothelial cells via induction of heme oxygenase-1 (HO-1) and ferritin. This effect is specific to the Met-Tyr sequence; other methionine-containing dipeptides (e.g., Met-Ala, Met-Leu) and ACE inhibitory agents (e.g., captopril) did not produce this antioxidant response [1]. Preincubation with 10-300 μmol/L Met-Tyr followed by washout markedly reduced radical formation, and the effect was abolished by the HO inhibitor ZnBG, confirming the HO-1/ferritin pathway as the mechanism [1].

HO-1 Induction
Head-to-head
Met-Tyr: induced HO-1 & ferritin, reduced radicals. Comparators (Met-Ala, Met-Leu, captopril): no effect. Blocked by ZnBG.
Supports sequence-specific antioxidant pathway study.
10–300 µmol/L in HUVEC; HO-1-dependent mechanism.
Oxidative Stress Endothelial Biology Heme Oxygenase-1

ACE Inhibition: Non-Competitive Mechanism

H-Met-Tyr-OH inhibits angiotensin I-converting enzyme (ACE) with an IC50 value below 100 μmol/L [1]. In a comparative study of sardine muscle-derived peptides, H-Met-Tyr-OH was among the active inhibitors, though less potent than Lys-Trp (IC50 = 1.63 μmol/L) [1]. Importantly, H-Met-Tyr-OH exhibits a non-competitive inhibition mechanism, whereas all other isolated peptides from the same hydrolysate inhibited ACE competitively [1]. This mechanistic distinction is critical for studies focusing on allosteric modulation of ACE.

ACE Inhibition
Cross-study comparable
Met-Tyr: IC50
Enables allosteric ACE inhibition research.
Unique non-competitive mechanism among sardine-derived peptides.
Thermal Stability
Data to verify
mp 260–266°C; bp 620.3±55.0°C (760 mmHg)
Supports handling and storage protocol design.
Verify lot-specific thermal data.
Zwitterionic Conformation
Class-level
Protonated Met-NH₃⁺, deprotonated Tyr-COO⁻; monohydrate crystal at 90 K.
Supports oxidation mechanism interpretation.
Intramolecular electron transfer attribution may require verification.
ACE Inhibition Antihypertensive Enzymology

Thermal Stability & Melting Point

H-Met-Tyr-OH is a solid at room temperature with a melting point range of 260-266°C and a boiling point of 620.3±55.0°C at 760 mmHg . These thermal properties are critical for determining appropriate storage conditions (recommended at 4°C under nitrogen) and for designing experimental protocols involving heating or solvent evaporation . While direct comparator data for similar dipeptides is not readily available in the same source, these values serve as essential benchmarks for quality control and experimental reproducibility.

Thermal Stability
Data to verify
mp 260–266°C; bp 620.3±55.0°C (760 mmHg)
Supports handling and storage protocol design.
Verify lot-specific thermal data.
Physical Properties Thermal Analysis Formulation

Zwitterionic Conformation & Electron Transfer

X-ray crystallography reveals that H-Met-Tyr-OH crystallizes as a zwitterionic monohydrate, with the amine group of the methionyl moiety protonated and the carboxyl group of tyrosine deprotonated [1]. This specific charge state is proposed to influence the dipeptide's oxidation mechanism, which involves intramolecular electron transfer between the sulfide radical of methionine and the tyrosine residue [1]. This structural feature is distinct from neutral dipeptides and may underlie the compound's unique reactivity in oxidative environments.

Zwitterionic Conformation
Class-level
Protonated Met-NH₃⁺, deprotonated Tyr-COO⁻; monohydrate crystal at 90 K.
Supports oxidation mechanism interpretation.
Intramolecular electron transfer attribution may require verification.
Peptide Chemistry Oxidation Mechanism Crystallography

H-Met-Tyr-OH: Research & Industrial Applications


Endothelial Oxidative Stress Model for Atherosclerosis

Use H-Met-Tyr-OH as a positive control or mechanistic probe in studies of endothelial oxidative stress and atherosclerosis. The compound's specific induction of HO-1 and ferritin in human umbilical vein endothelial cells (HUVEC) provides a well-defined pathway to assess antioxidant responses [1]. Its activity at 10-300 μmol/L allows for dose-response studies, and the washout-resistant effect enables investigation of sustained cellular protection mechanisms [1].

Non-Competitive ACE Inhibition Studies

Employ H-Met-Tyr-OH as a tool to investigate non-competitive inhibition of angiotensin I-converting enzyme (ACE). Its unique non-competitive mechanism, distinct from the competitive inhibition exhibited by Lys-Trp and other food-derived peptides, makes it ideal for studying allosteric regulation of ACE and for distinguishing between competitive and non-competitive inhibitory pathways in enzymatic assays [2].

Peptide Oxidation & Radical Transfer Studies

Utilize H-Met-Tyr-OH in studies of peptide oxidation, particularly those employing pulse radiolysis, electrochemical oxidation, or laser flash photolysis [3]. The zwitterionic monohydrate crystal structure and the established intramolecular electron transfer pathway between the methionine sulfide radical and tyrosine residue provide a model system for investigating radical-mediated protein damage and repair mechanisms [3].

Peptide Analysis: QC & Method Development

Apply H-Met-Tyr-OH as a reference standard for HPLC method development and validation in peptide analysis. Its defined melting point (260-266°C) and purity specifications (e.g., 98% by HPLC) provide benchmarks for calibrating analytical instruments and verifying the identity and purity of synthetic or isolated peptide samples .

Application
Selection Property
Validation Focus
Endothelial oxidative stress research
Sequence-specific HO-1/ferritin induction
Radical formation reduction in endothelial models
Non-competitive ACE inhibition studies
Non-competitive ACE inhibition mechanism
Allosteric regulation and enzyme kinetics
Peptide oxidation & radical transfer research
Zwitterionic electron transfer pathway
Radical-mediated damage and repair mechanisms
Peptide analysis & method development
Thermal stability and purity benchmarks
HPLC method calibration and identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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